molecular formula C3H8O B048632 Propyl-d7 alcohol CAS No. 102910-31-6

Propyl-d7 alcohol

Cat. No.: B048632
CAS No.: 102910-31-6
M. Wt: 67.14 g/mol
InChI Key: BDERNNFJNOPAEC-NCKGIQLSSA-N
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Description

It is a colorless, transparent liquid with a molecular formula of C3HD7O and a molar mass of 67.14 g/mol . This compound is primarily used in research and development due to its unique isotopic properties, which make it valuable in various scientific applications.

Biochemical Analysis

Biochemical Properties

Propyl-d7 alcohol plays a significant role in biochemical reactions, particularly as a solvent and a tracer in metabolic studies. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes or ketones. This interaction is crucial for studying metabolic pathways involving alcohols. Additionally, this compound can interact with other dehydrogenases and oxidases, providing insights into the enzymatic mechanisms and metabolic fluxes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect the activity of enzymes involved in alcohol metabolism, leading to changes in the levels of metabolites and influencing cellular energy production. In studies involving bacterial cells, this compound has been shown to impact cell viability and growth, demonstrating its potential effects on cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For instance, its interaction with alcohol dehydrogenase involves the binding of the alcohol group to the enzyme’s active site, facilitating the oxidation process. This interaction can lead to enzyme activation or inhibition, depending on the concentration and context of the reaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro studies has demonstrated potential impacts on cellular function, including alterations in metabolic pathways and enzyme activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can serve as a useful tracer for studying metabolic pathways without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including liver damage and disruptions in metabolic processes. These threshold effects are crucial for determining safe and effective dosages for research purposes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to alcohol metabolism. It is metabolized by alcohol dehydrogenase to produce deuterated aldehydes, which can further undergo oxidation to form deuterated acids. This process involves various cofactors, including NAD+ and NADH, which play essential roles in the redox reactions. The presence of deuterium labeling allows for precise tracking of these metabolic pathways and the study of metabolic fluxes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and hydrophilic nature. Additionally, it may interact with specific transporters and binding proteins that facilitate its movement within the cellular environment. The distribution of this compound can affect its localization and accumulation in different cellular compartments, influencing its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The localization of this compound can impact its activity and function, as it may interact with different enzymes and proteins within these compartments. Post-translational modifications and targeting signals may also play a role in directing this compound to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl-d7 alcohol can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms into the final product. This process often requires specialized equipment and conditions to maintain the integrity of the deuterium labeling.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Propionaldehyde and propionic acid.

    Reduction: Various hydrocarbons.

    Substitution: Alkyl halides and tosylates.

Scientific Research Applications

Mechanism of Action

The mechanism of action of propyl-d7 alcohol involves its interaction with various enzymes and proteins. One of the primary enzymes it interacts with is alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes or ketones . This interaction is crucial for studying metabolic pathways and the effects of deuterium labeling on biochemical reactions.

Properties

IUPAC Name

1,1,2,2,3,3,3-heptadeuteriopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDERNNFJNOPAEC-NCKGIQLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480193
Record name Propyl-d7 alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

67.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102910-31-6
Record name Propyl-d7 alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 102910-31-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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